molecular formula C16H17FO3 B5164425 1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene

1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene

Cat. No.: B5164425
M. Wt: 276.30 g/mol
InChI Key: AFIPIFILCWZQGE-UHFFFAOYSA-N
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Description

1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene is an organic compound characterized by a benzene ring substituted with a fluoro group and a propoxy chain linked to a methoxyphenoxy group

Properties

IUPAC Name

1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FO3/c1-18-13-7-9-14(10-8-13)19-11-4-12-20-16-6-3-2-5-15(16)17/h2-3,5-10H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIPIFILCWZQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a fluoro-substituted benzene derivative reacts with a propoxy chain bearing a methoxyphenoxy group. The reaction conditions often require the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as column chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of new derivatives with different functional groups replacing the fluoro group.

Scientific Research Applications

1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene involves its interaction with molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets, while the methoxyphenoxy group can modulate its overall activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-fluorophenoxy)propoxy]-2-methoxybenzene
  • 1-fluoro-2-[3-(4-hydroxyphenoxy)propoxy]benzene

Uniqueness

1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene is unique due to the presence of both a fluoro group and a methoxyphenoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

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